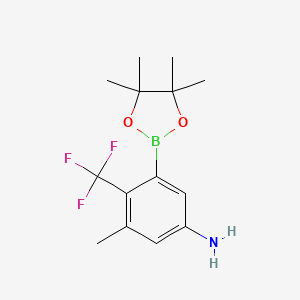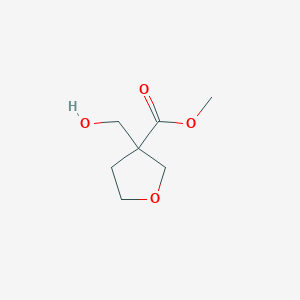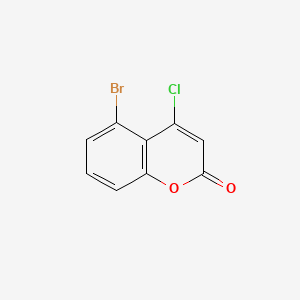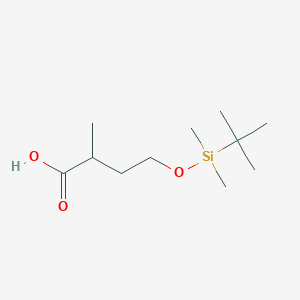
5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a base.
Major Products Formed
Oxidation: 5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic acid.
Reduction: 5-Amino-3-methyl-2-(trifluoromethyl)phenylborane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester primarily involves its ability to form stable complexes with various substrates. In Suzuki–Miyaura coupling reactions, the compound acts as a boron donor, facilitating the transfer of the boronic ester group to a palladium catalyst. This process involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: The boronic ester transfers its organic group to the palladium catalyst.
Reductive Elimination: The palladium catalyst releases the coupled product, regenerating the catalyst for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the amino and trifluoromethyl groups.
Vinylboronic Acid Pinacol Ester: Contains a vinyl group instead of the amino and trifluoromethyl groups.
3,4,5-Trifluorophenylboronic Acid: Similar trifluoromethyl substitution but lacks the pinacol ester group.
Uniqueness
5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester is unique due to its combination of amino, methyl, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C14H19BF3NO2 |
|---|---|
Peso molecular |
301.11 g/mol |
Nombre IUPAC |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H19BF3NO2/c1-8-6-9(19)7-10(11(8)14(16,17)18)15-20-12(2,3)13(4,5)21-15/h6-7H,19H2,1-5H3 |
Clave InChI |
VOHJEALIWVJPJL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C(F)(F)F)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)



![6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)


